molecular formula C9H12ClNO B3108388 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol CAS No. 1649468-09-6

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol

Cat. No.: B3108388
CAS No.: 1649468-09-6
M. Wt: 185.65 g/mol
InChI Key: DVNUXKZFBPFRJU-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a hydroxyl group at the 1-position of a 2-methylpropan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine, which undergoes a series of reactions to introduce the 2-methylpropan-1-ol moiety.

    Grignard Reaction: One common method involves the formation of a Grignard reagent from 6-chloropyridine, followed by its reaction with 2-methylpropan-1-ol under controlled conditions to yield the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-(6-chloropyridin-3-yl)-2-methylpropan-1-one.

    Reduction: Formation of 2-(6-chloropyridin-3-yl)-2-methylpropan-1-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and hydroxyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    2-(6-Bromopyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    2-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol: Contains a fluorine atom, offering different reactivity and properties.

    2-(6-Methoxypyridin-3-yl)-2-methylpropan-1-ol: Features a methoxy group, which can influence its chemical behavior.

Uniqueness: 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-9(2,6-12)7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNUXKZFBPFRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1649468-09-6
Record name 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.6 g (20 mmol) of 2-(6-chloro-pyrid-3-yl)-2-methylpropionitrile are introduced into 50 ml of toluene, and 25 ml of a diisobutylaluminum hydride solution (1M in toluene) is added dropwise without cooling, by means of which the internal temperature rises to 45° C. The mixture is stirred for 2 hours at room temperature. 10 ml of methanol, 50 ml of water and 90 ml of 2N sulfuric acid are then cautiously added successively, and the mixture is stirred for 2 hours at room temperature and finally for 2 hours at 50° C. The toluene phase is separated off and the solvent is removed. The residue is dissolved in 10 ml of methanol and a solution of 0.1 g of sodium and 0.4 g (10.6 mmol) of sodium borohydride in 10 ml of methanol are added. The mixture is stirred for 1 hour at room temperature and acidified with 0.7 g of acetic acid, and the solvent is removed. The residue is boiled with ethyl acetate, the ester phase is boiled off and the solvent is removed in vacuo. The oily crude product is distilled in a bulb tube; 0.15 mbar, apparatus temperature 170° C. Yield 2.5 g (67% of theory) of a colorless oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.7 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol
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2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol
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2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol
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2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol
Reactant of Route 6
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol

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